molecular formula C11H19NOS B020654 Octhilinone CAS No. 26530-20-1

Octhilinone

Cat. No. B020654
CAS RN: 26530-20-1
M. Wt: 213.34 g/mol
InChI Key: JPMIIZHYYWMHDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves nucleophilic substitution reactions, sigmatropic rearrangements, and cycloaddition reactions, as seen in the synthesis of alkylimino-substituted derivatives and tetrahalobicyclo[3.2.1]octadienes. These processes are crucial for introducing functional groups and constructing molecular frameworks with desired properties (Flamini et al., 2001) (Orugunty et al., 2004).

Molecular Structure Analysis

Molecular structure determination is essential for understanding the physical and chemical behavior of compounds. Techniques such as X-ray crystallography and spectroscopy (IR, UV–VIS, 1H NMR) are employed to elucidate the structure, providing insights into the arrangement of atoms and the molecular geometry of compounds like alkylimino-substituted derivatives and octabromoperylene dianhydride (Flamini et al., 2001) (Kumar et al., 2016).

Chemical Reactions and Properties

Chemical reactions, such as hydrosilylation and ring-closing metathesis, are pivotal for modifying molecular structures and achieving desired functionalities. These reactions contribute to the synthesis of compounds with specific properties, such as octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane, showcasing the diversity of chemical transformations (Zhang and Laine, 2000) (Burke et al., 1999).

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, phase behavior, and optical properties, are determined by their molecular structure and functional groups. Studies on compounds like lipophilic phthalocyanines demonstrate how structural elements influence liquid-crystal behavior and mesophase formation (Duro et al., 1996).

Chemical Properties Analysis

The chemical properties of compounds, including reactivity, stability, and electron-transport characteristics, are directly related to their structural features. Research into octabromoperylene dianhydride and its derivatives highlights the impact of halogenation on chemical/electrochemical reduction and radical anion formation, showcasing the intricate relationship between molecular design and chemical functionality (Kumar et al., 2016).

Scientific Research Applications

1. Blood-Brain Barrier Dysfunction Research

  • Application Summary: Octhilinone, also known as 2-n-Octyl-4-isothiazolin-3-one (OIT), is used in research to study its effects on the vascular system, specifically the blood-brain barrier (BBB). This research is important because humans are exposed to OIT through personal and industrial use, yet the potentially deleterious effects of OIT on human health are still unknown .
  • Methods of Application: In this study, brain endothelial cells were treated with OIT. The researchers used a bEnd.3 cell-based in vitro BBB model .
  • Results: OIT treatment significantly activated caspase-3-mediated apoptosis and reduced the bioenergetic function of mitochondria. It significantly altered the thiol redox status, as evidenced by reduced glutathione levels and protein S-nitrosylation. The endothelial barrier function of bEnd.3 cells was significantly impaired by OIT treatment .

2. Material Preservation

  • Application Summary: Octhilinone is commonly used as a material preservative in various products, including coatings like paints and stains .
  • Methods of Application: The specific methods of application can vary depending on the product, but generally, Octhilinone is mixed into the product during the manufacturing process to provide its preservative properties .
  • Results: While Octhilinone is effective as a preservative, there have been concerns about potential risks to human health. As a result, the use of Octhilinone as a material preservative in coatings is being reevaluated .

3. Leather and Textile Preservation

  • Application Summary: Octhilinone is commonly used in leather and textile products as a preservative . This helps to extend the life of these products by preventing the growth of bacteria and fungi.
  • Methods of Application: Octhilinone is typically mixed into the product during the manufacturing process .
  • Results: While Octhilinone is effective as a preservative, there have been concerns about its potential for systemic circulation following dermal exposure .

4. Analytical Chemistry

  • Application Summary: Octhilinone can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions .
  • Methods of Application: The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid .
  • Results: This method allows for the analysis of Octhilinone in various samples .

5. Fungicide and Bactericide

  • Application Summary: Octhilinone is used as a broad-spectrum fungicide for treating bacterial and fungal diseases on trees . It also has applications as a biocide .
  • Methods of Application: Octhilinone is applied to the trees as a spray or a coating .
  • Results: Octhilinone is effective in controlling canker, tree wounds, yeasts, and moulds .

6. High Performance Liquid Chromatography (HPLC) Analysis

  • Application Summary: Octhilinone can be analyzed by reverse phase (RP) HPLC method with simple conditions .
  • Methods of Application: The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid .
  • Results: This method allows for the analysis of Octhilinone in various samples .

Safety And Hazards

Octhilinone is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects .

Future Directions

While Octhilinone is commonly used in various products, its potentially deleterious effects on human health are still unknown. Future research could focus on investigating these effects, particularly on the vascular system which is continuously exposed to xenobiotics through systemic circulation .

properties

IUPAC Name

2-octyl-1,2-thiazol-3-one
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InChI

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3
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InChI Key

JPMIIZHYYWMHDT-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C=CS1
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Molecular Formula

C11H19NOS
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Related CAS

68480-30-8 (hydrochloride)
Record name Octhilinone [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID1025805
Record name Octhilinone
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Molecular Weight

213.34 g/mol
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Physical Description

2-octyl-3-isothiazolone is a clear dark amber liquid. Used as a fungicide., Clear dark amber liquid; [CAMEO]
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Record name Octylisothiazolinone
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Boiling Point

248 °F at 0.01 mmHg (NTP, 1992), BP: 120 °C at 0.01 mm Hg
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 200 °F
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In distilled water, 500 mg/L at 25 °C, In toluene >800, ethyl acetate >900, hexane 64 (all in g/L at 25 °C)
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Density

1.04 at 60.3 °F (NTP, 1992) - Denser than water; will sink, 1.03, Relative density: 1.04 at 15 °C; log Pow: 2.61 at 25 °C, pH 7
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Record name Octhilinone
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Vapor Pressure

2.98 mmHg at 77 °F (NTP, 1992), 0.0000368 [mmHg], 3.68X10-5 mm Hg (4.9 mPa) at 25 °C
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Record name Octhilinone
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Product Name

Octhilinone

Color/Form

Liquid, Light, golden yellow, clear liquid

CAS RN

26530-20-1
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Record name 2-n-Octyl-4-isothiazolin-3-one
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Record name Octhilinone [ANSI:BSI:ISO]
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Record name 3(2H)-Isothiazolone, 2-octyl-
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Record name Octhilinone
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Record name octhilinone (ISO); 2-octyl-2H-isothiazol-3-one
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Record name OCTHILINONE
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Record name Octhilinone
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Melting Point

15 °C at 101.325 kPa
Record name Octhilinone
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Synthesis routes and methods

Procedure details

The core material is prepared as a mixture of 100 grams of Kathon 287T (97%) manufactured by Rohm and Haas and 100 grams of a substituted aromatic solvent, SAS 310 manufactured by Nisseki Chemical and heated to 40° C. The aqueous phase and the core material are added to a 1-quart Waring Blender jar and the slurry is emulsified at moderate speed for about 15 minutes to produce an oil-in-water emulsion of droplets in the size range of about 10 to 40 microns. The emulsion is transferred to a 1-liter beaker. The slurry is slowly agitated using a turbine impellor while maintaining the temperature at about 40° C. A solution of 4 grams of urea and 10 grams of resorcinol in 60 grams of water is slowly added to the emulsion. A solution of 2 grams sodium sulfate in 30 grams of water is subsequently added to the slurry in drop-wise fashion. A 30 ml 37% formaldehyde solution is added drop-wise followed 10 minutes later by the addition of 20 ml of a 10% sulfuric acid solution over a 5-minute period. The slurry is warmed to 45° C. and after about one hour a solution of 4 g of urea, 6 g of resorcinol, 50 g of water and 20 ml of 37% formaldehyde second addition is added drop-wise. This solution may be divided, with half added in 15 minutes followed by a 15-minute hold period prior to adding the second half. One hour later another solution like the proceeding is added to the slurry in the same fashion. The slurry is heated to 55° C. and allowed to stir for 16 hours. The microcapsule slurry is cooled to ambient temperature and pH adjusted to 7.0 using 10% sodium hydroxide solution. The slurry is then diluted with water and strained using a 125-150 um sieve to remove encapsulated air and any debris. The slurry is set aside to allow the microcapsules to settle. The supernatant liquid is decanted and microcapsule concentrate is re-slurried with water. A small amount of Syloid 244 silica from W. R. Grace Company is stirred into the slurry; and the microcapsules are vacuum-filtered using Whatman 4.0 paper and tray dried to produce 230 grams of dry free-flowing powder. The resultant microcapsules are mostly 10-40 microns and can be incorporated in a marine coating composition to impart anti-fouling properties. The microcapsules were tested for stability in xylene by placing a 50-mg sample into 50 mls of xylene and periodically analyzing a small aliquot of the xylene spectrophotometrically for the presence of DCOIT to determine the amount diffused through the capsule shell. Samples were tested after room storage. 1.1% DCOIT was released after 56 days at room temperature.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octhilinone
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Octhilinone
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Octhilinone
Reactant of Route 4
Octhilinone
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
352
Citations
S Kresmann, AHR Arokia, C Koch, B Sures - Science of the Total …, 2018 - Elsevier
… products terbutryn, octhilinone and methylisothiazolinone … Octhilinone induced the strongest effects with EC 50 values … calculated: terbutryn reached 0.003 μg/l, octhilinone 0.05 μg/l and …
Number of citations: 39 www.sciencedirect.com
N Matuszak, BE Saadi, G Labar… - Bioorganic & medicinal …, 2011 - Elsevier
… Here, we further investigate the mechanism by which octhilinone and its … is partially different from that described for octhilinone, especially with regard to the targeted …
Number of citations: 14 www.sciencedirect.com
T Li, Y Hu, B Zhang - Journal of Cultural Heritage, 2020 - Elsevier
… to octhilinone, but benzalkonium chloride showed the best antibacterial activity to the bacteria, Pseudomonas sp. Based on the results of in vitro assays, octhilinone… after octhilinone and …
Number of citations: 24 www.sciencedirect.com
AR King, A Lodola, C Carmi, J Fu… - British journal of …, 2009 - Wiley Online Library
… mutations influence the ability of octhilinone to inhibit MGL. As illustrated in Figure 5, mutating C208 to glycine reduced the inhibitory potency of octhilinone, compared with WT MGL (WT…
Number of citations: 92 bpspubs.onlinelibrary.wiley.com
AG Spires, SR Fowler - New Zealand Plant Protection, 2012 - scholar.archive.org
… not effective, whereas tebuconazole, benomyl, octhilinone and OM4 strongly inhibited growth. … and octhilinone at protecting pruning wounds and for application to excised stem cankers. …
Number of citations: 4 scholar.archive.org
C Plagellat, T Kupper, LF De Alencastro… - Bulletin of …, 2004 - doc.rero.ch
… Octhilinone's fraction was transfered on a glass cartridge with 1 g of aminopropyl-bonded … The cartridge was rinsed with 4 ml of hexane/acetone (90:10, vv) and octhilinone was eluted …
Number of citations: 42 doc.rero.ch
DA Cornish, J Yu, JM Oldham, J Benge… - New Zealand Plant …, 2015 - journal.nzpps.org
… , tebuconazole with octhilinone and a formulation of cyproconazole and iodocarb killed Psa on agar plates or in liquid medium. However, only tebuconazole with octhilinone killed Psa …
Number of citations: 4 journal.nzpps.org
ES Lashen, AB Law - Lubrication engineering, 1988 - pascal-francis.inist.fr
Fungicidal efficacy of octhilinone preservative in metalworking fluids … Fungicidal efficacy of octhilinone preservative in metalworking fluids …
Number of citations: 2 pascal-francis.inist.fr
C MacBean - e-Pesticide manual, 2010 - hero.epa.gov
Octhilinone | Health & Environmental Research Online (HERO) | US EPA … Octhilinone …
Number of citations: 0 hero.epa.gov
AB LAW - Lubrication engineering, 1989 - pascal-francis.inist.fr
Field evaluation of octhilinone as a fungicide for metalworking fluids: a case history … Field evaluation of octhilinone as a fungicide for metalworking fluids: a case history … Octhilinone …
Number of citations: 2 pascal-francis.inist.fr

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.